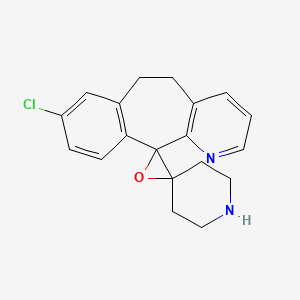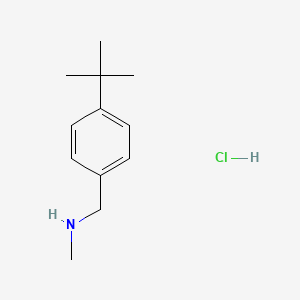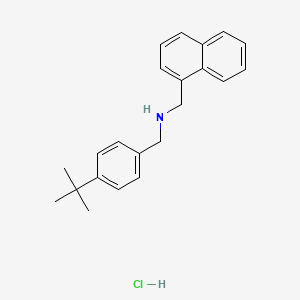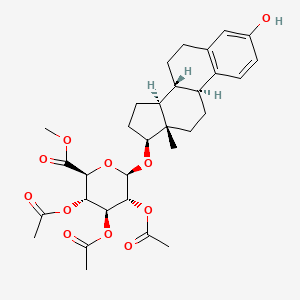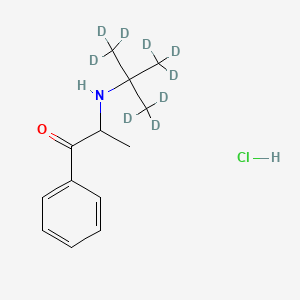
Deschloro Bupropion-d9 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deschloro Bupropion-d9 Hydrochloride is a deuterated form of Deschloro Bupropion Hydrochloride, which is a derivative of Bupropion. Bupropion is a well-known antidepressant and smoking cessation aid. The deuterated form, this compound, is used primarily in scientific research as an analytical standard due to its stable isotopic labeling, which aids in the precise quantification of Bupropion and its metabolites in various biological matrices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Deschloro Bupropion-d9 Hydrochloride involves the deuteration of the parent compound, Deschloro Bupropion. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the molecular structure of Deschloro Bupropion. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated compound is then converted into its hydrochloride salt by reacting with hydrochloric acid. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas or deuterated solvents in reactors designed for high-pressure and high-temperature conditions.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Quality Control: Rigorous testing, including nuclear magnetic resonance (NMR) and mass spectrometry, is conducted to ensure the isotopic purity and chemical integrity of the final product
Análisis De Reacciones Químicas
Types of Reactions
Deschloro Bupropion-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed under controlled temperature and pressure conditions
Major Products Formed
Aplicaciones Científicas De Investigación
Deschloro Bupropion-d9 Hydrochloride is extensively used in scientific research, particularly in:
Analytical Chemistry: As an internal standard for the quantification of Bupropion and its metabolites in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of Bupropion in preclinical and clinical studies.
Forensic Toxicology: Detection and quantification of Bupropion in forensic samples to investigate drug abuse and poisoning cases
Mecanismo De Acción
Deschloro Bupropion-d9 Hydrochloride, like its parent compound Bupropion, acts as a norepinephrine and dopamine reuptake inhibitor. It binds to the norepinephrine transporter (NET) and dopamine transporter (DAT), inhibiting the reuptake of these neurotransmitters into the presynaptic neuron. This results in increased concentrations of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmission and exerting antidepressant effects .
Comparación Con Compuestos Similares
Similar Compounds
- Bupropion Hydrochloride
- Deschloro Bupropion Hydrochloride
- Bupropion-d9 Hydrochloride
Uniqueness
Deschloro Bupropion-d9 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. The deuterium atoms reduce the rate of metabolic degradation, making it an ideal internal standard for pharmacokinetic and forensic studies .
Propiedades
IUPAC Name |
2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11;/h5-10,14H,1-4H3;1H/i2D3,3D3,4D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZBSTLIANDWJA-WWMMTMLWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(C)(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide](/img/structure/B585924.png)
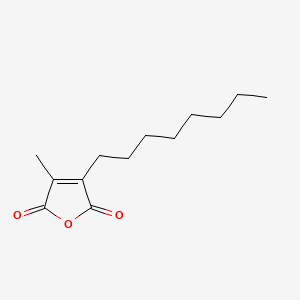
![(2S,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/new.no-structure.jpg)
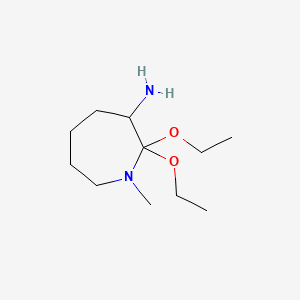
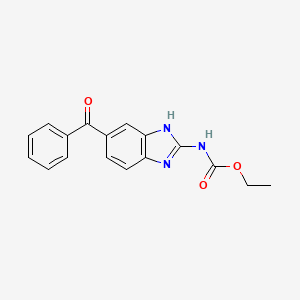
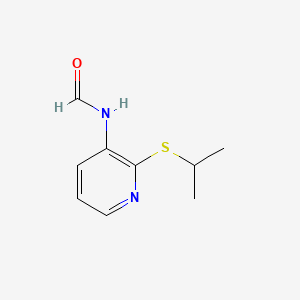
![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)
